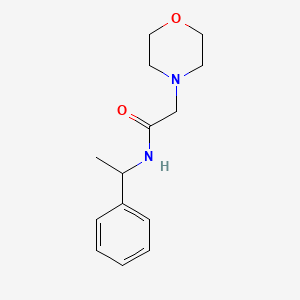
2-(4-morpholinyl)-N-(1-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Morpholinyl)-N-(1-phenylethyl)acetamide is a chemical compound that has gained attention in various scientific studies due to its significant pharmacological activities and potential applications in medicinal chemistry. The compound is structurally characterized by the presence of a morpholine ring and an acetamide group, which contribute to its chemical reactivity and interaction with biological systems.
Synthesis Analysis
The synthesis of related morpholine derivatives involves multi-step processes that typically start from basic aromatic or aliphatic compounds. For example, a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were prepared through a series of reactions starting from different aryl/aralkyl organic acids, highlighting the versatility of morpholine in chemical synthesis (Gul et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 2-(4-morpholinyl)-N-(1-phenylethyl)acetamide often involves spectroscopic methods such as IR, 1H-NMR, and 13C-NMR, providing detailed insights into their molecular architecture. For instance, the structural elucidation of N-[morpholin-4-yl(phenyl)methyl]acetamide and its metal complexes was conducted using spectral studies, revealing how the morpholine moiety and acetamide group participate in metal coordination (Muruganandam & Krishnakumar, 2012).
Chemical Reactions and Properties
The chemical reactivity of morpholine derivatives includes their participation in the formation of Mannich bases, antimicrobial compounds, and corrosion inhibitors, demonstrating a broad spectrum of chemical properties. For example, the synthesis and antimicrobial activity of 5‐[2‐(morpholin‐4‐yl)acetamido] and/or 5‐[2‐(4‐substituted piperazin‐1‐yl)acetamido]‐2‐(p‐substituted phenyl)benzoxazoles highlighted the antimicrobial potential of these compounds (Temiz‐Arpacı et al., 2005).
Physical Properties Analysis
The physical properties of morpholine derivatives can vary widely depending on their molecular structure. Studies often focus on their solubility, crystallinity, and thermal stability to understand their behavior in different environments and applications.
Chemical Properties Analysis
Chemical properties of 2-(4-morpholinyl)-N-(1-phenylethyl)acetamide derivatives often include their reactivity towards other chemical agents, their potential as ligands in coordination chemistry, and their biological activities, including antimicrobial and anticorrosive properties. The comparative study of N-[(4-methoxyphenyl)(morpholin-4-yl)methyl]acetamide and N-[morpholin-4-yl(phenyl)methyl]acetamide as corrosion inhibitors is a prime example of evaluating chemical properties in a specific application context (Nasser & Sathiq, 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-morpholin-4-yl-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-12(13-5-3-2-4-6-13)15-14(17)11-16-7-9-18-10-8-16/h2-6,12H,7-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWNWYJXKJWYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200115 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(morpholin-4-yl)-N-(1-phenylethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-isopropyl-4-(4-methylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5403208.png)
![2-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethanol](/img/structure/B5403224.png)

![1-(2-aminoethyl)-N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5403234.png)
![7-acetyl-3-(butylthio)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5403244.png)
![3-hydroxy-1-(4-isopropylbenzyl)-3-({[2-(1H-1,2,3-triazol-1-yl)ethyl]amino}methyl)piperidin-2-one](/img/structure/B5403248.png)
![2-chloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5403255.png)
![(3aS*,6aR*)-5-(3-methylbenzoyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5403261.png)

![3-{3-[2-(allylthio)-1H-benzimidazol-1-yl]-3-oxopropyl}-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5403285.png)
![1-{[(3,5-dimethylisoxazol-4-yl)amino]carbonyl}-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5403291.png)
![3-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5403292.png)
![1'-(5-fluoropyrimidin-2-yl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5403293.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5403311.png)